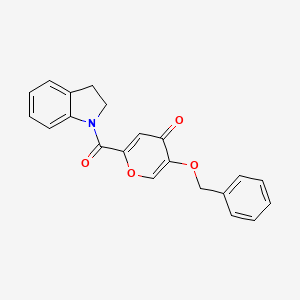
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one, also known as BIP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BIP is a pyranone derivative that has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The exact mechanism of action of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to inhibit viral replication by targeting the viral DNA polymerase.
Biochemical and Physiological Effects:
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis in cancer cells. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been shown to inhibit viral replication by targeting the viral DNA polymerase.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is that it exhibits potent anticancer, anti-inflammatory, and antiviral properties. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has not been extensively studied in vivo, which limits its potential for clinical applications.
Future Directions
There are several future directions for the research on 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could focus on elucidating the exact mechanism of action of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one, which could lead to the development of more potent derivatives. Additionally, future research could focus on studying the in vivo efficacy and toxicity of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one to determine its potential for clinical applications.
Synthesis Methods
The synthesis of 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one involves the reaction of indoline-1-carboxylic acid with benzyl bromide in the presence of a base, followed by the cyclization of the resulting intermediate with 2-hydroxy-1,4-naphthoquinone. The final product is obtained after purification through column chromatography.
Scientific Research Applications
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has been extensively studied for its potential therapeutic properties. Numerous studies have shown that 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one exhibits anticancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one has antiviral activity against herpes simplex virus type 1 and 2.
properties
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-18-12-19(21(24)22-11-10-16-8-4-5-9-17(16)22)26-14-20(18)25-13-15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXXQZXMMKNDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)
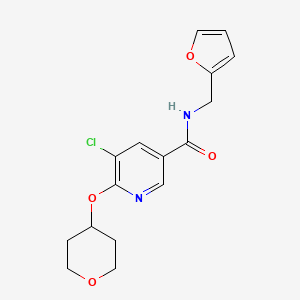
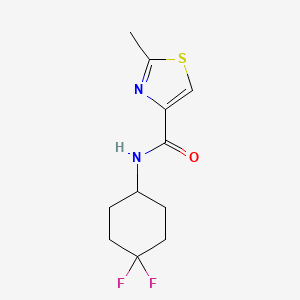

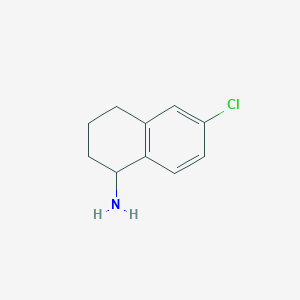
![[N'-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2421797.png)
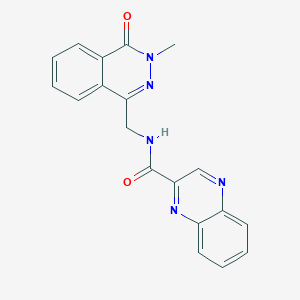
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421800.png)
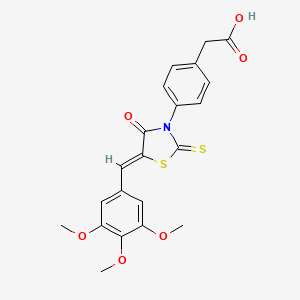
![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421803.png)
![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2421805.png)
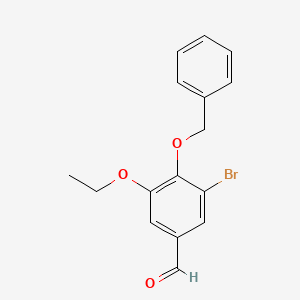
![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)